Cas no 1261867-84-8 (5-Hydroxypyrazine-2-acetic acid)

5-Hydroxypyrazine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-HYDROXYPYRAZINE-2-ACETIC ACID
- 5-Hydroxypyrazine-2-acetic acid
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- インチ: 1S/C6H6N2O3/c9-5-3-7-4(2-8-5)1-6(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
- InChIKey: CAQJRWIITAGGGE-UHFFFAOYSA-N
- ほほえんだ: OC(CC1=CNC(C=N1)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 78.8
5-Hydroxypyrazine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099000157-5g |
5-Hydroxypyrazine-2-acetic acid |
1261867-84-8 | 98% | 5g |
$4,358.26 | 2022-04-03 | |
Alichem | A099000157-10g |
5-Hydroxypyrazine-2-acetic acid |
1261867-84-8 | 98% | 10g |
$5,219.34 | 2022-04-03 | |
Alichem | A099000157-1g |
5-Hydroxypyrazine-2-acetic acid |
1261867-84-8 | 98% | 1g |
$1,611.93 | 2022-04-03 |
5-Hydroxypyrazine-2-acetic acid 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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7. Book reviews
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
5-Hydroxypyrazine-2-acetic acidに関する追加情報
Introduction to 5-Hydroxypyrazine-2-acetic acid (CAS No. 1261867-84-8)
5-Hydroxypyrazine-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261867-84-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a hydroxyl group at the 5-position and a carboxylic acid moiety at the 2-position imparts unique chemical and biological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The structural features of 5-Hydroxypyrazine-2-acetic acid contribute to its versatility in various chemical transformations. The hydroxyl group facilitates nucleophilic substitution reactions, while the carboxylic acid can participate in esterification, amidation, and other acylation processes. These reactivities make it a useful building block for constructing more complex molecules, particularly in the synthesis of pharmacologically active compounds.
In recent years, 5-Hydroxypyrazine-2-acetic acid has been studied for its potential applications in medicinal chemistry. Pyrazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl and carboxylic acid functionalities provide additional sites for functionalization, enabling the design of novel analogs with enhanced potency and selectivity.
One of the most compelling areas of research involving 5-Hydroxypyrazine-2-acetic acid is its role as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in developing inhibitors targeting enzyme-catalyzed pathways relevant to metabolic disorders. The compound’s ability to mimic natural substrates or act as a competitive inhibitor has been investigated in vitro and in cellular models. Preliminary studies suggest that derivatives of 5-Hydroxypyrazine-2-acetic acid may interfere with key enzymatic reactions involved in inflammation and oxidative stress, offering therapeutic potential.
The pharmacokinetic profile of 5-Hydroxypyrazine-2-acetic acid and its derivatives is also of considerable interest. Studies have examined how modifications to the pyrazine ring influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing lipophilic substituents can enhance membrane permeability, while polar groups may improve water solubility. These modifications are critical for optimizing drug delivery and achieving desired therapeutic effects.
Advances in computational chemistry have further accelerated the exploration of 5-Hydroxypyrazine-2-acetic acid as a scaffold for drug discovery. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy. This approach has identified several promising lead compounds derived from 5-Hydroxypyrazine-2-acetic acid, which are now undergoing further optimization through experimental synthesis.
Another exciting application of 5-Hydroxypyrazine-2-acetic acid is in the field of agrochemicals. Pyrazine derivatives exhibit herbicidal and fungicidal properties, making them attractive candidates for developing environmentally friendly crop protection agents. The unique structure of 5-Hydroxypyrazine-2-acetic acid allows for the creation of compounds that disrupt essential metabolic pathways in pests while minimizing harm to non-target organisms.
The synthetic methodologies for preparing 5-Hydroxypyrazine-2-acetic acid have also seen significant advancements. Modern synthetic routes often employ catalytic processes that improve yield and reduce waste. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex pyrazine derivatives from simpler precursors. These innovations not only streamline production but also open new avenues for structural diversification.
Future directions in research on 5-Hydroxypyrazine-2-acetic acid include exploring its role in modulating neurological disorders. Pyrazines have been implicated in various neurological pathways due to their ability to interact with neurotransmitter receptors and enzymes. By designing analogs with specific functional groups, researchers aim to develop treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.
The environmental impact of synthesizing and utilizing 5-Hydroxypyrazine-2-acetic acid is another important consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize hazardous byproducts. Solvent-free reactions and biocatalytic methods are among the innovations gaining traction in this area.
In conclusion, 5-Hydroxypyrazine-2-acetic acid (CAS No. 1261867-84-8) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and material science. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the future promise of this compound remains bright.
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